Cas no 5815-46-3 (6-(pyrrolidin-1-yl)hexanoic acid)
6-(pyrrolidin-1-yl)hexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Pyrrolidinehexanoicacid
- benzamide, 4-[[(methylsulfonyl)amino]methyl]-N-(phenylmethyl)-
- 6-(pyrrolidin-1-yl)hexanoic acid
- 1-Pyrrolidinehexanoic acid
- 6-pyrrolidin-1-ylhexanoic acid
- EN300-1867550
- Z1219751793
- SCHEMBL9150946
- AKOS013619180
- A1-02322
- 5815-46-3
-
- Inchi: 1S/C10H19NO2/c12-10(13)6-2-1-3-7-11-8-4-5-9-11/h1-9H2,(H,12,13)
- InChI Key: XQDDFZCLVVSUCK-UHFFFAOYSA-N
- SMILES: OC(CCCCCN1CCCC1)=O
Computed Properties
- Exact Mass: 318.10394
- Monoisotopic Mass: 185.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5A^2
- XLogP3: -1
Experimental Properties
- Density: 1.257
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.596
- PSA: 75.27
6-(pyrrolidin-1-yl)hexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1867550-0.05g |
6-(pyrrolidin-1-yl)hexanoic acid |
5815-46-3 | 90% | 0.05g |
$468.0 | 2023-09-18 | |
| Enamine | EN300-1867550-0.1g |
6-(pyrrolidin-1-yl)hexanoic acid |
5815-46-3 | 90% | 0.1g |
$490.0 | 2023-09-18 | |
| Enamine | EN300-1867550-0.25g |
6-(pyrrolidin-1-yl)hexanoic acid |
5815-46-3 | 90% | 0.25g |
$513.0 | 2023-09-18 | |
| Enamine | EN300-1867550-0.5g |
6-(pyrrolidin-1-yl)hexanoic acid |
5815-46-3 | 90% | 0.5g |
$535.0 | 2023-09-18 | |
| Enamine | EN300-1867550-1.0g |
6-(pyrrolidin-1-yl)hexanoic acid |
5815-46-3 | 1g |
$1057.0 | 2023-06-03 | ||
| Enamine | EN300-1867550-2.5g |
6-(pyrrolidin-1-yl)hexanoic acid |
5815-46-3 | 90% | 2.5g |
$1089.0 | 2023-09-18 | |
| Enamine | EN300-1867550-5.0g |
6-(pyrrolidin-1-yl)hexanoic acid |
5815-46-3 | 5g |
$3065.0 | 2023-06-03 | ||
| Enamine | EN300-1867550-10.0g |
6-(pyrrolidin-1-yl)hexanoic acid |
5815-46-3 | 10g |
$4545.0 | 2023-06-03 | ||
| Enamine | EN300-1867550-1g |
6-(pyrrolidin-1-yl)hexanoic acid |
5815-46-3 | 90% | 1g |
$557.0 | 2023-09-18 | |
| Enamine | EN300-1867550-5g |
6-(pyrrolidin-1-yl)hexanoic acid |
5815-46-3 | 90% | 5g |
$1614.0 | 2023-09-18 |
6-(pyrrolidin-1-yl)hexanoic acid Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 6-(pyrrolidin-1-yl)hexanoic acid
Introduction to 6-(pyrrolidin-1-yl)hexanoic acid (CAS No. 5815-46-3)
6-(pyrrolidin-1-yl)hexanoic acid, identified by its Chemical Abstracts Service (CAS) number 5815-46-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a hexanoic acid backbone substituted with a pyrrolidin-1-yl moiety, has garnered attention due to its versatile structural properties and potential applications in drug discovery and material science. The unique combination of a linear aliphatic chain and a nitrogen-containing heterocyclic ring imparts distinct physicochemical characteristics, making it a valuable scaffold for medicinal chemists.
The pyrrolidin-1-yl group, a saturated heterocycle with five carbon atoms and one nitrogen atom, is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This feature has been leveraged in the development of various therapeutic agents, where the pyrrolidinyl scaffold serves as a key pharmacophore. The hexanoic acid component, on the other hand, contributes to the molecule's solubility and reactivity, facilitating its incorporation into more complex synthetic pathways.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 6-(pyrrolidin-1-yl)hexanoic acid as a building block for novel drug candidates. Studies have demonstrated its utility in designing molecules with improved pharmacokinetic profiles, including enhanced bioavailability and reduced off-target effects. The compound's ability to interact with biological targets through multiple binding sites has been explored in virtual screening campaigns, identifying promising leads for further optimization.
In the context of modern drug development, the synthesis of 6-(pyrrolidin-1-yl)hexanoic acid has been refined through innovative synthetic methodologies. Catalytic processes and asymmetric transformations have enabled the production of enantiomerically pure forms of this compound, which are critical for achieving high efficacy and minimal side effects in therapeutic applications. The development of green chemistry approaches has also been instrumental in making the synthesis more sustainable and environmentally friendly.
The biological activity of 6-(pyrrolidin-1-yl)hexanoic acid has been investigated across various disease models. Preclinical studies have suggested its potential role in modulating signaling pathways associated with inflammation, neurodegeneration, and metabolic disorders. The compound's interaction with enzymes and receptors has been studied using high-throughput screening techniques, revealing novel mechanisms of action that could lead to breakthroughs in treating multifaceted diseases.
One particularly intriguing application lies in the field of immunomodulation. Research indicates that derivatives of 6-(pyrrolidin-1-yl)hexanoic acid can influence immune cell function by modulating key transcription factors and cytokine production. This has opened up avenues for developing treatments for autoimmune diseases and cancer immunotherapy. The compound's ability to selectively target specific immune pathways without eliciting significant toxicity makes it an attractive candidate for further clinical investigation.
The material science applications of 6-(pyrrolidin-1-yl)hexanoic acid are equally compelling. Its structural features make it suitable for use as an intermediate in polymer synthesis, where it can enhance material properties such as flexibility and thermal stability. Additionally, the compound's chiral nature allows for the creation of optically active polymers, which are essential in advanced materials like liquid crystals and organic electronics.
The future prospects for 6-(pyrrolidin-1-yl)hexanoic acid are vast, driven by ongoing research efforts aimed at expanding its utility across multiple domains. Collaborative initiatives between academia and industry are expected to yield new synthetic strategies and applications, further solidifying its importance in chemical research and pharmaceutical development. As our understanding of molecular interactions deepens, the potential uses for this versatile compound will continue to grow.
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